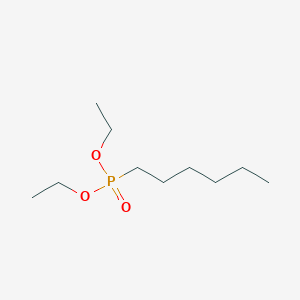
3-Aminopentanoic acid
Overview
Description
3-Aminopentanoic acid is a compound that is structurally related to amino acids, which are the building blocks of proteins. While the provided papers do not directly discuss 3-aminopentanoic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and synthesis of 3-aminopentanoic acid.
Synthesis Analysis
The synthesis of related amino acids has been reported in the literature. For instance, the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the antitumor antibiotic bleomycin A2, was achieved through crotylboration of N-Boc-l-alaninal, which allowed for the assignment of stereochemistry in the resulting amino acid . Similarly, an enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid was developed, starting from prochiral compounds and involving enzymatic resolution and subsequent steps to obtain the desired product with high enantiomeric excess . These methods highlight the importance of stereochemistry and the use of enzymatic processes in the synthesis of amino acid derivatives.
Molecular Structure Analysis
The molecular structure of amino acids and their derivatives is crucial for their biological activity. The stereochemistry of the amino acid derivatives synthesized in the studies is of particular importance. For example, the stereochemistry of 4-amino-3-hydroxy-2-methylpentanoic acid was determined to be 2R,3S,4S, which is significant for its role in the marine toxin janolusimide . The configuration of 3-amino-2-methylpentanoic acids synthesized in another study was compared with natural products, indicating the importance of the 2S,3R configuration for biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of amino acid derivatives often include steps such as aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation . The design of inhibitors for nitric oxide synthases (NOS) involved the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles and triazoles, followed by deprotection to yield 2-amino-5-azolylpentanoic acids . These reactions are tailored to introduce specific functional groups and to achieve the desired stereochemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of 3-aminopentanoic acid, but the synthesis and structural analysis of related compounds suggest that factors such as stereochemistry, functional groups, and purity (enantiomeric excess) are important determinants of their properties . The environmental impact of the synthesis process, as assessed by the E-factor and SHE assessment, also reflects on the chemical properties and sustainability of the production methods .
Scientific Research Applications
- Scientific Field : The study falls under the field of Quantum Chemistry and Molecular Physics .
- Summary of the Application : The study aimed to understand the electronic structure and molecular descriptors of 3-Aminopentanoic acid, such as ionisation energy, electron affinity, molecular electronegativity, chemical hardness, electrophilicity index, dipole moment, quadrupole moment, and dipole polarizability .
- Methods of Application or Experimental Procedures : The study used quantum chemical ab initio and DFT methods, including the solvent effect, to get the electronic structure and molecular descriptors . Thermodynamic functions were evaluated after the complete vibrational analysis at the true energy minimum provided by the full geometry optimization .
- Results or Outcomes : The study found that the absolute oxidation potential correlates with the adiabatic ionisation energy; the absolute reduction potential correlates with the adiabatic electron affinity and the electrophilicity index .
- Microalgae Metabolite Production
- Scientific Field : Biotechnology and Bioengineering .
- Summary of the Application : Microalgae are found in marine and freshwater environments and convert carbon dioxide into potential biofuels (carbohydrates, lipids), foods and high-value products such as lutein, chlorophyll, and zeaxanthin driven by solar energy, normally under certain stressful cultivation conditions .
- Methods of Application or Experimental Procedures : The study involves the cultivation of microalgae under different conditions, especially some stress conditions, the introduction of regulating reagents, the combination of different downstream treatments and bio-refinery methods or processes .
- Results or Outcomes : Some differential metabolites including economically important metabolites such as choline, ectoine, 4R-aminopentanoic acid, methyl N-methylanthranilate and methyl carbamate were found in the co-cultivation group which may provide clues for the industrial application of E. gracilis .
- Chemical Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : 3-Aminopentanoic acid is used as a reagent in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application can vary widely depending on the particular synthesis being performed. This could involve reactions under specific conditions of temperature and pressure, in the presence of other reagents, and so on .
- Results or Outcomes : The outcomes of these syntheses are new organic compounds, which can have a wide range of potential applications in fields such as pharmaceuticals, materials science, and more .
Safety And Hazards
properties
IUPAC Name |
3-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRURJKLPJVRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563412 | |
| Record name | 3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopentanoic acid | |
CAS RN |
18664-78-3, 186364-78-3 | |
| Record name | 3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186364-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18664-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)



![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)






